Cas no 50370-56-4 ((1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
(1R,2S,3S,5S)-Metil 3-(4-fluorofenil)-8-metil-8-azabiciclo[3.2.1]ottano-2-carbossilato è un composto organico strutturalmente complesso, appartenente alla classe degli esteri biciclici. La sua struttura unica combina un nucleo di azabiciclo[3.2.1]ottano con un gruppo 4-fluorofenilico e un estere metilico in posizioni stereodefinite (1R,2S,3S,5S). Questa configurazione stereochimica precisa conferisce al composto proprietà stereoselettive potenzialmente utili in sintesi farmaceutica. La presenza del gruppo fluorurato può influenzarne la reattività e l'interazione con bersagli biologici. Il sistema biciclico rigido offre vantaggi nella progettazione di molecole con conformazione controllata, rendendolo un intermedio interessante per lo sviluppo di composti biologicamente attivi, in particolare nel campo dei modulatori del sistema nervoso centrale.
50370-56-4 structure
Product Name:(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Numero CAS:50370-56-4
MF:C16H20FNO2
MW:277.333908081055
CID:371503
PubChem ID:105056
Update Time:2025-08-05
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- WIN35428
- (1R-(exo,exo))-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester
- (3H)2-Carbomethoxy-3-(4-fluorophenyl)tropane
- 2-Carbomethoxy-3-(4-fluorophenyl)tropane
- 2-CFT
- 2-Cmft
- 2beta-carbomethoxy-3beta-(4-fluorophenyl)tropane
- Win-35428
- (1R, 2S, 3S)-2-carbomethoxy-3-(4-fluorophenyl)tropane
- (1R,2S,3S,5S)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
- (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester
- GTPL4606
- CFT
- Q7950808
- 2beta-Carbomethoxy-3beta(4'-fluorophenyl)tropane
- [3H]WIN35428
- BCP18674
- [3H]-2beta-carboxymethy-3beta-(4-fluorophenyl)tropane
- 2beta-carboxymethy-3beta-(4-fluorophenyl)tropane
- BDBM22397
- 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- UNII-8ZT6KJ947T
- .BETA.-CFT
- 2-beta-Carbomethoxy-3-beta-(4-fluorophenyl)tropane
- 357924-75-5
- METHYL (1R,2S,3S,5S)-3-(4-FLUOROPHENYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCTANE-2-CARBOXYLATE
- rel-(1R,2S,3S,5S)-Methyl3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- [3H]WIN 35,428
- 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- [3H]-WIN35428
- QUSLQENMLDRCTO-YJNKXOJESA-N
- 8-Azabicyclo[3.2.1]octane-2-carboxylic acid,3-(4-fluorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
- WIN 35428; WIN-35428; (c)micro-CFT; (c)microCFT;beta-Cft
- CHEMBL1944829
- SCHEMBL1573076
- Win 35428
- [3H]-beta-CFT
- 42L
- (1R,2S,3S)-2-carbomethoxy-3-(4-fluorophenyl)tropane
- Methyl (1R,5S)-3beta-(p-fluorophenyl)tropane-2beta-carboxylate
- beta-Cft
- WIN 35,428
- beta-CFTau
- AKOS016008694
- 2.BETA.-CARBOMETHOXY-3.BETA.-(4'-FLUOROPHENYL)TROPANE
- GTPL4605
- methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- (-)-WIN 35,428
- PDSP2_001576
- rel-(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- 8ZT6KJ947T
- 50370-56-4
- (-)-2-beta-Carbomethoxy-3-beta-(4-fluorophenyl)tropane
-
- Inchi: 1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
- Chiave InChI: QUSLQENMLDRCTO-YJNKXOJESA-N
- Sorrisi: FC1C=CC(=CC=1)[C@H]1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C
Proprietà calcolate
- Massa esatta: 277.148
- Massa monoisotopica: 277.148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5A^2
- XLogP3: 2.7
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.155
- Punto di fusione: 91-92 ºC
- Punto di ebollizione: 349 ºC
- Punto di infiammabilità: 165 ºC
- Indice di rifrazione: 1.528
- Solubilità: H2O: soluble
- PSA: 29.54000
- LogP: 2.50290
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Numero di trasporto dei materiali pericolosi:UN 1544 6
- WGK Germania:3
- Codice categoria di pericolo: 26/27/28-43-62
- Istruzioni di sicurezza: 22-26-36/37/39-45
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:26/27/28-43-62
- Termine di sicurezza:22-26-36/37/39-45
- Condizioni di conservazione:2-8°C
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329185-100mg |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 100mg |
$518 | 2022-06-11 | |
| Chemenu | CM329185-250mg |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 250mg |
$824 | 2022-06-11 | |
| Chemenu | CM329185-1g |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
50370-56-4 | 95%+ | 1g |
$2050 | 2022-06-11 |
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
50370-56-4 ((1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso